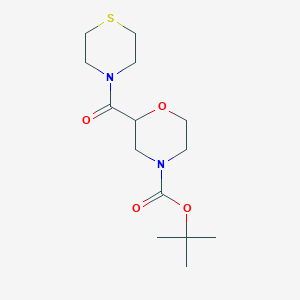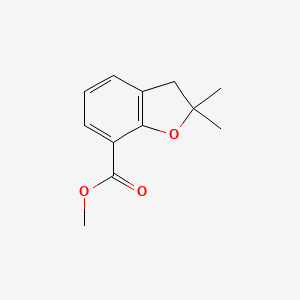
Methyl 2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylate” is a chemical compound with the molecular formula C12H14O3 and a molecular weight of 206.24 . It is a derivative of benzofuran, a type of organic compound that is widely found in natural and unnatural compounds with a wide range of biological and pharmacological applications .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a benzofuran scaffold, which is a fused aromatic ring system that consists of a benzene ring fused to a furan ring . The unique structural features of benzofuran make it a privileged structure in the field of drug discovery .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, benzofuran and its derivatives have been found to exhibit a wide array of biological activities, making it a promising scaffold for designing antimicrobial agents .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 206.24 . Unfortunately, specific physical and chemical properties like boiling point, melting point, and solubility were not found in the available resources.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Morita-Baylis-Hillman Reaction and Derivatives
A novel synthetic method involving the Morita-Baylis-Hillman reaction to produce dimethyl 2,3-dihydrobenzo[b]oxepine-2,4-dicarboxylates and methyl 2-(2-carbomethoxybenzo[b]furan-3-yl)propanoates from salicylaldehydes was developed. This method showcases the versatility of Methyl 2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylate in organic synthesis, providing a pathway to complex organic compounds (Ahn et al., 2012).
Degradation Studies
Insight into the degradation of carbofuran, a compound structurally related to this compound, by natural pyrite was provided, highlighting environmental aspects and degradation pathways of similar compounds (Dhanasekara et al., 2015).
Palladium-Catalyzed Reactions
A study on palladium-catalyzed dimethylation reactions of ortho-substituted iodoarenes using dimethyl carbonate as a methyl source reveals the potential of utilizing similar compounds in complex organic synthesis, leading to the formation of biologically and pharmacologically active compounds (Wu et al., 2021).
Biological and Pharmacological Research
Antioxidant Activities
A study on compounds isolated from Liriope muscari, which included derivatives of this compound, assessed their in vitro antioxidant activities. This research underscores the compound's relevance in the search for natural antioxidants (Li et al., 2012).
Antiangiogenic Activity
Synthetic dihydrobenzofuran lignans, structurally related to this compound, were tested for their antiangiogenic activity. The results provide a basis for further exploration of similar compounds in cancer therapy (Apers et al., 2002).
Environmental Applications
Degradation by Pseudomonas sp.
Research on the biotransformation of carbofuran, a structurally related compound, by Pseudomonas sp. to less toxic metabolites highlights the potential of microbial degradation in environmental remediation efforts involving similar compounds (Chaudhry et al., 2002).
Zukünftige Richtungen
Benzofuran and its derivatives, including “Methyl 2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylate”, have been recognized as promising structures for drug discovery, especially in the search for efficient antimicrobial candidates . This suggests that future research could focus on exploring its full therapeutic potential for the treatment of microbial diseases.
Eigenschaften
IUPAC Name |
methyl 2,2-dimethyl-3H-1-benzofuran-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-12(2)7-8-5-4-6-9(10(8)15-12)11(13)14-3/h4-6H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBTZBQEXQYDPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[(E)-2-Cyano-4,4-dimethyl-3-oxohex-1-enyl]benzenesulfonyl fluoride](/img/structure/B2637222.png)
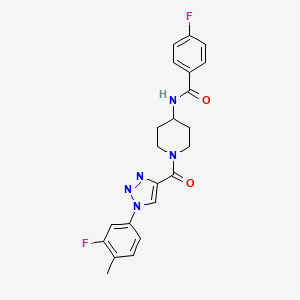


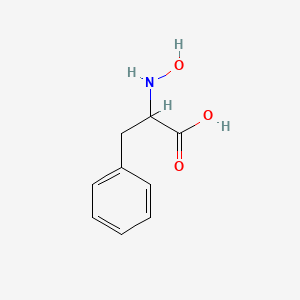
![8-Bromo-3-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2637232.png)
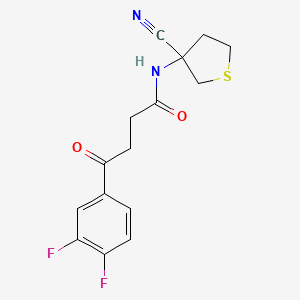
![1-Methyl-8-(2-methylphenyl)-3-(2-phenylethyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/no-structure.png)
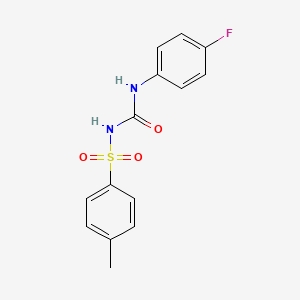
![8-amino-N-(1,3-thiazol-2-yl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide](/img/structure/B2637236.png)
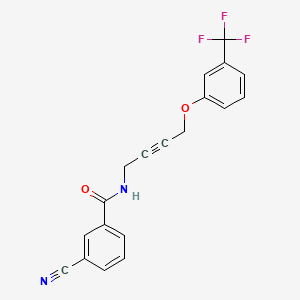
![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)cyclopropanecarboxamide](/img/structure/B2637241.png)
